molecular formula C12H19NO6 B608839 Mal-PEG4-OH CAS No. 1421933-37-0

Mal-PEG4-OH

Cat. No. B608839
CAS RN: 1421933-37-0
M. Wt: 273.29
InChI Key: DAQPEIZPEVDMSB-UHFFFAOYSA-N
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Description

Mal-PEG4-OH is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

Mal-PEG4-OH is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Molecular Structure Analysis

The molecular weight of Mal-PEG4-OH is 273.28 and its formula is C12H19NO6 . Its appearance is a colorless to light yellow liquid .


Chemical Reactions Analysis

Mal-PEG4-OH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

Mal-PEG4-OH is a colorless to light yellow liquid . Its molecular weight is 273.28 and its formula is C12H19NO6 . It has a boiling point of 427.9±35.0 °C at 760 mmHg .

Scientific Research Applications

Protein Modification

Mal-PEG4-OH can be used in protein modification . The PEG spacer provides unique advantages, including increased stability, reduced tendency toward aggregation, and reduced immunogenicity . It allows site-specific labeling of primary amines or carboxyl groups on proteins .

Surface Modification

This compound is useful for a variety of surface-modification applications . It can be used to PEGylate carboxylate or amine surfaces .

Drug Development

In drug development, Mal-PEG4-OH can be used to add inert mass to proteins, immunogens, drug compounds, and probes . This can improve the stability of the modified protein, protect it from proteolytic digestion, increase its half-life in a biological application, mask it from causing an immunogenic response, decrease its antigenicity or potential toxicity, improve its solubility, diminish the potential for aggregation, and minimize interference for both in vitro and in vivo applications .

Proteolysis Protection

Mal-PEG4-OH can be used to protect proteins from proteolysis . This is particularly useful in research where maintaining the integrity of the protein is crucial .

Improving Solubility

This compound can be used to improve the solubility of proteins or peptides without affecting their function . This is particularly useful in research where maintaining the solubility of the protein is crucial .

Reducing Aggregation

Mal-PEG4-OH can be used to reduce the aggregation of proteins or peptides . This is particularly useful in research where maintaining the solubility of the protein is crucial .

Safety And Hazards

Mal-PEG4-OH should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It is recommended to use personal protective equipment and chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental exposure, it is advised to move to fresh air, wash off with soap and plenty of water, rinse with pure water for at least 15 minutes, and seek medical attention .

Future Directions

As a PEG-based PROTAC linker, Mal-PEG4-OH plays a crucial role in the synthesis of PROTACs . Given the significant role of PROTACs in targeted protein degradation, the use of Mal-PEG4-OH and similar linkers will continue to be an important area of research in the development of targeted therapy drugs .

properties

IUPAC Name

1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c14-4-6-18-8-10-19-9-7-17-5-3-13-11(15)1-2-12(13)16/h1-2,14H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQPEIZPEVDMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mal-PEG4-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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